TCO-PEG6-NHS ester
Description
Contextualization of Bioorthogonal Chemistry in Contemporary Research
Bioorthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. nih.govacs.org These reactions are characterized by their high selectivity, rapid kinetics, and biocompatibility, making them invaluable for studying biomolecules in their natural environment. pcbiochemres.com The development of bioorthogonal reactions, such as the Staudinger ligation, copper-catalyzed azide-alkyne cycloaddition (CuAAC), and strain-promoted azide-alkyne cycloaddition (SPAAC), has revolutionized fields like drug discovery, molecular imaging, and diagnostics. nih.govpcbiochemres.com The tetrazine ligation, a key reaction involving TCO, is a prime example of a bioorthogonal process that has enabled significant advancements in therapeutic and diagnostic applications. pcbiochemres.comspringernature.com
The Role of Trans-Cyclooctenes (TCO) in Strain-Promoted Inverse Electron-Demand Diels-Alder (iEDDA) Click Chemistry
The trans-cyclooctene (B1233481) (TCO) moiety is a highly reactive dienophile due to its intrinsic ring strain. rsc.org This strain is the driving force behind its rapid and specific reaction with tetrazines in an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition. iris-biotech.denih.gov This reaction is exceptionally fast, with second-order rate constants reaching up to 1 x 10^6 M⁻¹s⁻¹, making it one of the most efficient bioorthogonal reactions known. rsc.orgbroadpharm.com The TCO-tetrazine ligation is a type of "click chemistry," characterized by its high yield, stereospecificity, and the formation of a single, stable product. iris-biotech.detcichemicals.com The reaction is irreversible due to the release of nitrogen gas as the only byproduct. broadpharm.com The speed and selectivity of the TCO-tetrazine reaction make it ideal for applications where the target molecules are present in low concentrations, such as in live-cell imaging and in vivo studies. iris-biotech.de
Significance of Polyethylene (B3416737) Glycol (PEG) Linkers in Bioconjugation Reagent Design
The inclusion of a polyethylene glycol (PEG) spacer in bioconjugation reagents like TCO-PEG6-NHS ester offers several advantages. broadpharm.comaxispharm.com PEG is a hydrophilic, non-toxic, and non-immunogenic polymer, which enhances the water solubility of the entire molecule. chempep.comthermofisher.com This is particularly important for biological applications, which are typically conducted in aqueous environments. The PEG linker also provides a flexible and extended connection between the TCO and NHS ester moieties, which can minimize steric hindrance during conjugation reactions. interchim.fr The length of the PEG chain can be precisely controlled to optimize the distance between the conjugated molecules, a critical factor in applications like PROTACs and antibody-drug conjugates (ADCs). broadpharm.combroadpharm.com The use of monodisperse PEG linkers, such as the six-unit chain in this compound, ensures a defined molecular weight and structure, leading to more homogenous and well-defined conjugates. broadpharm.combroadpharm.com
Overview of N-Hydroxysuccinimide (NHS) Ester Reactivity in Amine Acylation
The N-hydroxysuccinimide (NHS) ester is a highly reactive functional group that specifically targets primary amines, such as the N-terminus of proteins and the side chain of lysine (B10760008) residues, to form stable amide bonds. thermofisher.comnih.govglenresearch.com This acylation reaction proceeds efficiently under physiological to slightly alkaline pH conditions (pH 7.2-9). thermofisher.com The reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon of the NHS ester, leading to the formation of a tetrahedral intermediate and the subsequent release of N-hydroxysuccinimide as a byproduct. glenresearch.com While NHS esters can also react with other nucleophiles like hydroxyl and sulfhydryl groups, the resulting ester and thioester bonds are less stable and can be hydrolyzed or displaced by amines. glenresearch.comstackexchange.com The primary competing reaction is the hydrolysis of the NHS ester, the rate of which increases with higher pH. thermofisher.com Despite this, the reaction with primary amines is generally more favorable, making NHS esters a widely used and effective tool for protein and peptide labeling. glenresearch.com
Structure
2D Structure
Properties
Molecular Formula |
C28H46N2O12 |
|---|---|
Molecular Weight |
602.7 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-(cyclooct-4-en-1-yloxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C28H46N2O12/c31-25-8-9-26(32)30(25)42-27(33)10-12-35-14-16-37-18-20-39-22-23-40-21-19-38-17-15-36-13-11-29-28(34)41-24-6-4-2-1-3-5-7-24/h1-2,24H,3-23H2,(H,29,34) |
InChI Key |
ADJYXGBSZXWRNW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Tco Peg6 Nhs Ester
Strategies for TCO-PEG6-NHS Ester Synthesis
The synthesis of this compound involves a multi-step process that requires careful control of reaction conditions to achieve high purity and yield.
General Synthetic Pathways
The general synthetic approach to this compound involves the sequential coupling of its three main components. A common pathway begins with the synthesis of a PEGylated NHS ester, which is then reacted with a TCO derivative. For instance, a PEG6 dicarboxylic acid can be mono-activated with an NHS ester group. This activated intermediate is then reacted with a TCO-amine to form the final this compound product.
Another strategy involves the reaction of a TCO-alcohol with a PEG derivative that has been pre-functionalized with an NHS ester. For example, (E)-cyclooct-4-enol can be reacted with a commercially available NHS-PEG6-NHS diester. nih.gov Controlling the stoichiometry of the reactants is crucial to favor the formation of the desired mono-substituted product over the di-substituted byproduct.
A key step in many synthetic routes is the formation of the trans-cyclooctene (B1233481) isomer from its more stable cis-cyclooctene precursor. This is often achieved through a photochemical isomerization process. nih.gov The subsequent separation of the trans-isomer is critical as it is significantly more reactive in iEDDA reactions. nih.govaxispharm.com
Derivatization from Precursors
The synthesis of this compound relies on the availability of functionalized precursors for each of its components.
TCO Precursors: The synthesis often starts from a cis-cyclooctene derivative which is then converted to the more reactive trans-isomer. nih.gov Functionalized TCO precursors, such as TCO-alcohols or TCO-amines, are then used for coupling with the PEG linker. The axial isomer of TCO is reported to have higher reactivity compared to the equatorial isomer. axispharm.com
PEG Precursors: A variety of PEG derivatives can be employed, often with reactive groups at both ends, such as dicarboxylic acids or diols. researchgate.net For the synthesis of this compound, a hexaethylene glycol (PEG6) derivative is specifically used. lumiprobe.com
NHS Ester Precursors: N-hydroxysuccinimide is used to activate a carboxylic acid group on the PEG linker, making it susceptible to nucleophilic attack by an amine. This activation is typically facilitated by a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC).
Impact of PEG Chain Length and Structure on Synthetic Yields and Purification
The length and structure of the polyethylene (B3416737) glycol (PEG) chain can significantly influence both the synthesis and purification of PEGylated compounds.
The PEG6 spacer in this compound enhances the water solubility of the relatively hydrophobic TCO moiety, which is advantageous for subsequent bioconjugation reactions in aqueous environments. escholarship.org Compared to shorter PEG linkers, a longer chain like PEG6 can provide greater flexibility, potentially improving the accessibility of the TCO group for reaction. However, increasing the PEG chain length can also introduce challenges.
Longer PEG chains can lead to increased polydispersity, making the purification of the final product more complex. lcms.cz This can result in a mixture of products with varying PEG chain lengths, which may be difficult to separate. The increased molecular weight and hydrophilicity from longer PEG chains can also affect the chromatographic behavior of the compound, requiring optimization of purification methods. Studies have shown that for some applications, there is an optimal PEG length, and chains that are too long can sometimes reduce the desired activity or cellular permeability.
Methodological Approaches for Isolation and Assessment of Synthetic Products
The successful synthesis of this compound requires robust methods for the isolation and validation of the final product to ensure its purity and structural integrity.
Chromatographic Purification Techniques
Chromatography is an essential tool for the purification of this compound and related PEGylated compounds. lcms.czgoogle.com Several chromatographic techniques are commonly employed:
Size-Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius. It is effective for removing low molecular weight impurities, such as unreacted NHS esters or coupling agents, from the larger PEGylated product. google.com SEC can also be used to separate PEGylated proteins from unreacted protein and free PEG.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC separates molecules based on their hydrophobicity. phenomenex.com This technique is highly effective for purifying PEGylated compounds and can even separate species with different degrees of PEGylation or positional isomers. phenomenex.comresearchgate.net The choice of stationary phase (e.g., C4, C18) and mobile phase composition is critical for achieving optimal separation. phenomenex.com
Ion-Exchange Chromatography (IEX): IEX separates molecules based on their net charge. google.com This technique can be useful for purifying PEGylated proteins, as the attachment of the PEG chain can alter the surface charge of the protein. google.com
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity under high salt conditions. It can be a complementary technique to IEX for the purification of PEGylated proteins.
Column Chromatography with Silver Nitrate (B79036): This specialized technique can be used to separate cis- and trans-isomers of cyclooctene (B146475), which is a critical step in the synthesis of the reactive TCO moiety. nih.gov
Table 1: Chromatographic Techniques for this compound and Related Compounds
| Chromatographic Technique | Principle of Separation | Application in this compound Context |
| Size-Exclusion Chromatography (SEC) | Hydrodynamic Radius | Removal of small molecule impurities; Separation of PEGylated proteins. google.com |
| Reversed-Phase HPLC (RP-HPLC) | Hydrophobicity | High-resolution purification; Separation of isomers and different PEGylation states. phenomenex.comresearchgate.net |
| Ion-Exchange Chromatography (IEX) | Net Charge | Purification of PEGylated proteins by exploiting charge differences. google.com |
| Hydrophobic Interaction Chromatography (HIC) | Hydrophobicity (high salt) | Complementary purification of PEGylated proteins. |
| Silver Nitrate Column Chromatography | Complexation with Alkenes | Separation of cis/trans-cyclooctene isomers. nih.gov |
Spectroscopic and Mass Spectrometric Approaches for Product Validation
Once purified, the identity and purity of this compound must be confirmed using spectroscopic and spectrometric methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are powerful tools for elucidating the chemical structure of the synthesized compound. nih.govrsc.org Characteristic peaks for the TCO, PEG, and NHS ester moieties can be identified to confirm the successful synthesis. For example, the disappearance of the NHS peak at around 2.8 ppm can indicate hydrolysis.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the product, confirming that the correct molecule has been synthesized. acs.org Techniques like Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS are commonly used for analyzing PEGylated compounds and their bioconjugates. nih.govacs.org
UV-Vis Spectroscopy: UV-Vis spectroscopy can be used for the quantitative analysis of the TCO moiety.
Infrared (IR) Spectroscopy: IR spectroscopy can provide information about the functional groups present in the molecule, such as the ester and amide bonds.
Table 2: Spectroscopic and Mass Spectrometric Validation of this compound
| Analytical Technique | Information Obtained | Key Features for this compound |
| Nuclear Magnetic Resonance (NMR) | Detailed Structural Information | Confirms the presence and connectivity of TCO, PEG, and NHS ester groups. nih.govrsc.org |
| Mass Spectrometry (MS) | Molecular Weight and Purity | Verifies the correct mass of the final product. acs.org |
| UV-Vis Spectroscopy | Quantitative Analysis | Measures the concentration of the TCO-containing compound. |
| Infrared (IR) Spectroscopy | Functional Group Identification | Confirms the presence of key functional groups like esters and amides. |
Mechanistic Principles of Tco Peg6 Nhs Ester Reactivity
Inverse Electron-Demand Diels-Alder (iEDDA) Cycloaddition with the TCO Moiety
The trans-cyclooctene (B1233481) (TCO) moiety is a highly strained and reactive dienophile, making it an ideal partner for the inverse electron-demand Diels-Alder (iEDDA) reaction. tcichemicals.comfrontiersin.org This bioorthogonal reaction, often termed tetrazine ligation, is known for its exceptional speed and selectivity. nih.govconju-probe.com
The iEDDA reaction between TCO and a tetrazine is one of the fastest bioorthogonal reactions known, with second-order rate constants reported to reach up to 10^6 M⁻¹s⁻¹. nih.govrsc.orgbroadpharm.com This extremely rapid kinetic profile allows for efficient ligation even at very low, micromolar concentrations of reactants, which is a significant advantage in biological systems. nih.govbroadpharm.com The reaction is highly chemoselective, meaning the TCO and tetrazine groups react specifically with each other without cross-reacting with the vast array of other functional groups present in a complex biological environment, such as amines, thiols, or carboxylates. nih.govbroadpharm.com This bioorthogonality ensures that the conjugation occurs only between the intended molecular partners. The reaction proceeds without the need for a catalyst, such as copper, and is irreversible due to the subsequent retro-Diels-Alder elimination of nitrogen gas (N2). frontiersin.orgbroadpharm.com
Table 2: Kinetic Data for TCO-Tetrazine iEDDA Reactions
| Reactants | Rate Constant (k₂) | Conditions | Reference |
|---|---|---|---|
| TCO and Diphenyl-s-tetrazine | 3,100 M⁻¹s⁻¹ | Methanol, 25°C | nih.gov |
| TCO and Diphenyl-s-tetrazine | 19.1 M⁻¹s⁻¹ | Methanol, 25°C | nih.gov |
| Strained TCO (sTCO) and Diphenyl-s-tetrazine | >10^5 M⁻¹s⁻¹ | Water, 25°C | thno.org |
| Dioxolane-fused TCO (d-TCO) and Water-soluble 3,6-dipyridyl-s-tetrazine | 366,000 M⁻¹s⁻¹ | Water, 25°C | nih.gov |
The reactivity of the TCO moiety is primarily directed towards electron-deficient dienes, with 1,2,4,5-tetrazines being the most common reaction partners. frontiersin.orglumiprobe.com The kinetics of the iEDDA reaction can be tuned by modifying the substituents on both the tetrazine and the TCO. rsc.org Electron-withdrawing groups on the tetrazine generally increase its reactivity. rsc.org Similarly, the conformation and strain of the TCO ring are critical; for example, strained derivatives like sTCO or d-TCO exhibit significantly enhanced reaction rates compared to the parent TCO. nih.govnih.gov The axial isomer of a functionalized TCO is generally more reactive than the equatorial isomer. tcichemicals.comrsc.org While TCO is highly reactive towards tetrazines, it is generally unreactive with other dienophiles or biological nucleophiles, ensuring the high specificity of the iEDDA ligation. nih.govbroadpharm.com The TCO moiety itself is more reactive than other dienophiles like norbornenes or cyclopropenes in this type of reaction. conju-probe.comnih.gov
Intramolecular Reactivity and Stability Considerations of TCO-PEG6-NHS Ester
Dynamics of TCO Isomerization (trans- to cis-cyclooctene)
The reactivity of the TCO group in the inverse-electron-demand Diels-Alder (iEDDA) reaction is driven by the significant ring strain of the trans-alkene within the eight-membered ring. This high-energy conformation is key to its rapid reaction kinetics with tetrazines. However, this stored energy also makes the trans-isomer thermodynamically unstable relative to its cis-cyclooctene (CCO) counterpart. Consequently, TCO can spontaneously isomerize to the more stable, but unreactive, cis-isomer. broadpharm.comnih.gov
This isomerization process represents a primary pathway for the deactivation of the this compound reagent. The conversion from the active trans-conformation to the inactive cis-form eliminates its ability to participate in the iEDDA reaction, thereby rendering the reagent ineffective for its intended bioorthogonal labeling purpose. broadpharm.combroadpharm.com The rate of this isomerization is influenced by several factors, most notably temperature.
Research findings have quantified the thermal instability of the TCO moiety. In one study, the isomerization of a TCO-containing compound was monitored at elevated temperatures. The results indicated a clear time- and temperature-dependent conversion to the cis-isomer. rsc.org
Table 1.transcisrsc.orgThe kinetics of the isomerization process show that the reaction rate from the trans- to the cis-isomer is significantly higher than the reverse reaction. nih.gov This inherent tendency means that long-term storage, especially at ambient or elevated temperatures, can lead to a significant loss of active reagent. broadpharm.comrsc.org For this reason, TCO-containing reagents are typically stored at low temperatures (e.g., -20°C) to minimize the rate of isomerization and preserve their bioorthogonal reactivity. broadpharm.combroadpharm.com
Factors Affecting Reagent Stability and Bioorthogonal Reactivity Over Time
Instability of the TCO Ring: Beyond spontaneous thermal isomerization, the stability of the TCO ring can be compromised by other chemical factors.
Metal Ions: Trace metal impurities, such as copper, can catalyze the isomerization of TCO to its inactive CCO form. In experimental protocols, this is sometimes addressed by pre-treating protein solutions with a chelating agent like EDTA to sequester any contaminating metal ions before introducing the TCO reagent. nih.gov
Thiols: Some highly reactive TCO derivatives have been shown to isomerize in the presence of high concentrations of thiols. rsc.org
Storage: Prolonged storage, even in a freezer, can lead to gradual isomerization and polymerization. rsc.orgsemanticscholar.org The shelf-life of TCO derivatives can be enhanced by storing them as silver nitrate (B79036) complexes, which stabilizes the trans-conformation, though this is not standard for commercially available this compound. semanticscholar.org
Instability of the NHS Ester: The NHS ester moiety is highly susceptible to hydrolysis, a reaction in which the ester is cleaved by water to yield an unreactive carboxylic acid and free N-hydroxysuccinimide (NHS). rsc.org This hydrolysis reaction competes directly with the desired reaction of the NHS ester with primary amines on a target biomolecule. thermofisher.comthermofisher.com The rate of hydrolysis is heavily dependent on pH.
pH-Dependence: The half-life of an NHS ester decreases dramatically as the pH increases. thermofisher.comthermofisher.com While the reaction with amines is most efficient at a slightly alkaline pH of 7.2–8.5, these same conditions accelerate the competing hydrolysis reaction. thermofisher.comlumiprobe.comthermofisher.com
Table 2.thermofisher.comthermofisher.comrsc.orgAqueous Solutions: Due to this rapid hydrolysis, aqueous solutions of NHS esters should be prepared immediately before use. lumiprobe.com For reagents with poor aqueous solubility, dissolution in an anhydrous organic solvent like DMSO or DMF is recommended before addition to the aqueous reaction buffer. thermofisher.comlumiprobe.com
The bioorthogonal reactivity of this compound diminishes over time due to the combined effects of TCO isomerization and NHS ester hydrolysis. For the reagent to function correctly, the NHS ester must remain intact to label the target molecule, and the TCO ring must remain in its strained trans-conformation to react with a tetrazine partner. The degradation of either component leads to a loss of functionality, making careful handling and storage imperative for successful bioconjugation.
Strategic Applications of Tco Peg6 Nhs Ester in Bioconjugation and Chemical Biology Research
Protein and Antibody Functionalization
TCO-PEG6-NHS ester serves as a critical tool for the functionalization of proteins and antibodies. broadpharm.com The NHS ester component of the molecule reacts with primary amine groups, which are readily available on the surface of most proteins, primarily on lysine (B10760008) residues. interchim.frbroadpharm.com This reaction forms a stable amide bond, effectively tethering the TCO-PEG6 moiety to the protein. The attached TCO group then becomes available for a highly specific and rapid bioorthogonal reaction with a tetrazine-labeled molecule. interchim.fr This two-step process allows for the precise introduction of a wide variety of functionalities onto proteins and antibodies.
The inclusion of a PEG6 spacer in the linker design offers several advantages. The hydrophilic nature of the PEG chain enhances the water solubility of the resulting conjugate and can help to reduce aggregation of the labeled protein. broadpharm.cominterchim.fr Furthermore, the flexible PEG spacer minimizes steric hindrance, which can be a significant challenge when conjugating large biomolecules. broadpharm.cominterchim.fr
Site-Selective Modification Strategies (e.g., Lysine Residue Conjugation)
The most common strategy for modifying proteins and antibodies with this compound involves targeting the primary amine groups of lysine residues. interchim.fr This approach is straightforward due to the natural abundance of lysine residues on the surface of most proteins. The reaction between the NHS ester and the amine group proceeds efficiently under mild pH conditions (typically pH 7-9), forming a stable covalent bond. interchim.fr
In one study, researchers functionalized bovine serum albumin (BSA) by reacting it with varying equivalents of this compound. nih.gov By adjusting the molar ratio of the linker to the protein, they were able to control the degree of modification, achieving a ratio of up to 46 TCO molecules per BSA molecule. nih.gov This demonstrated that a significant portion of the available lysine residues could be successfully labeled. nih.gov
While lysine conjugation is a widely used and effective method, it results in a heterogeneous product, as the modification can occur at any accessible lysine residue. For applications requiring a more defined and homogeneous conjugate, alternative site-selective strategies can be employed. These may involve engineering the protein to introduce a unique reactive handle at a specific location, although lysine modification remains a primary and valuable technique.
Optimization of Conjugation Efficiency for Biomolecules
Maximizing the efficiency of the conjugation reaction is crucial for producing high-quality biomolecular probes. Several factors influence the efficiency of labeling with this compound, including the pH of the reaction buffer, the molar ratio of the linker to the biomolecule, and the reaction time.
The reaction between the NHS ester and primary amines is most efficient at a pH between 7 and 9. interchim.fr It is also recommended to use a molar excess of the this compound to drive the reaction to completion. For example, a 20-fold molar excess of the NHS reagent is often suggested for labeling proteins. interchim.fr The reaction is typically incubated for a set period, for instance, one hour at room temperature, after which any unreacted linker is removed. interchim.fr
The subsequent "click" reaction between the TCO-labeled biomolecule and a tetrazine-containing molecule is known for its exceptionally fast kinetics, with rate constants that are unparalleled by many other bioorthogonal reactions. interchim.fr This high efficiency allows for the conjugation of even low-abundance biomolecules in complex biological environments. interchim.fr To optimize this step, a slight molar excess (e.g., 1.05-1.5 mole equivalents) of the tetrazine-labeled component is often added to the TCO-containing protein. interchim.fr The reaction can proceed at room temperature or 4°C and is typically complete within 30 minutes to 2 hours. interchim.fr
Nucleic Acid Labeling and Modification Methodologies
While primarily discussed in the context of protein modification, the amine-reactive nature of the NHS ester in this compound also allows for the labeling of nucleic acids. Amine-modified oligonucleotides, which can be synthesized with a primary amine group at a specific position, can be readily conjugated with this compound. This provides a powerful method for introducing the TCO functionality onto DNA or RNA strands.
Once labeled with the TCO group, these modified nucleic acids can be used in a variety of applications. For instance, they can be "clicked" to tetrazine-functionalized surfaces for the development of DNA microarrays or conjugated to other biomolecules, such as proteins or fluorescent dyes, to create novel research probes. The hydrophilic PEG6 spacer helps to maintain the solubility of the nucleic acid conjugate and minimizes potential steric interference in subsequent hybridization or binding events.
Development of Bioconjugates for Advanced Research Probes
The versatility of this compound makes it a valuable tool for the development of a wide range of advanced research probes. By conjugating different functional molecules to the TCO group, researchers can create customized probes for specific applications in cellular imaging, diagnostics, and fundamental biological research.
Design and Synthesis of Fluorescent Probes
This compound can be used to attach fluorescent dyes to biomolecules, creating highly specific fluorescent probes. In this approach, a biomolecule of interest, such as an antibody, is first labeled with this compound. Subsequently, a tetrazine-functionalized fluorescent dye is added, which rapidly and specifically reacts with the TCO group on the antibody. This results in a fluorescently labeled antibody that can be used to visualize the location and distribution of its target antigen in cells or tissues.
For example, TCO-modified beads have been successfully generated and subsequently labeled with a Sulfo-Cy3-Methyltetrazine dye, resulting in fluorescently labeled beads. nih.gov This demonstrates the feasibility of using the TCO-tetrazine click reaction to create fluorescently tagged materials for use in various assay formats, such as flow cytometry or microarray-based analyses. nih.gov
Radiotracer Development for Pretargeted Imaging Methodologies (e.g., Positron Emission Tomography)
A particularly impactful application of this compound is in the development of radiotracers for pretargeted imaging, especially with Positron Emission Tomography (PET). researchgate.netnih.gov Pretargeted imaging is a multi-step strategy designed to improve the target-to-background ratio in radioimmunodetection and reduce the radiation dose to the patient. mediso.com
In this approach, a TCO-modified antibody is first administered to the patient. upenn.edu This antibody is allowed to circulate and accumulate at the target site, such as a tumor, while the unbound antibody is cleared from the bloodstream. mediso.comupenn.edu In a second step, a small, radiolabeled tetrazine molecule is injected. nih.gov This radiolabeled tetrazine rapidly finds and "clicks" to the TCO-modified antibody that has accumulated at the target, leading to a high concentration of the radioisotope at the desired location. upenn.edu
Several studies have demonstrated the effectiveness of this strategy. For instance, researchers have used TCO-NHS esters to modify antibodies like atezolizumab and durvalumab for pretargeted PET imaging of PD-L1 expression in tumors. researchgate.netnih.gov In these studies, the TCO-functionalized antibodies were administered, followed by a fluorine-18 (B77423) labeled tetrazine derivative. researchgate.netnih.gov This approach successfully delineated tumors with high tumor-to-muscle ratios. researchgate.netnih.gov Similarly, a TCO-conjugated anti-CD44v6 antibody has been used in a pretargeted PET imaging strategy with a zirconium-89 (B1202518) labeled tetrazine, demonstrating comparable tumor-to-non-target tissue ratios with significantly lower absorbed radiation doses compared to conventional methods. nih.gov
Integration into Targeted Delivery System Methodologies
The modular nature of this compound makes it a valuable tool in the development of sophisticated targeted delivery systems, particularly in the fields of oncology and protein degradation.
In the realm of antibody-drug conjugates (ADCs), the linker connecting the antibody to the cytotoxic payload is a critical determinant of the ADC's efficacy and therapeutic index. This compound serves as a key component in a two-step, bioorthogonal ADC construction strategy.
The process begins with the modification of the antibody. The NHS ester end of the this compound reacts with primary amine groups on the antibody, covalently attaching the TCO-PEG6- moiety. broadpharm.commedchemexpress.com This creates a "TCO-tagged" antibody. The hydrophilic PEG6 spacer helps to maintain the antibody's solubility and stability in aqueous environments. axispharm.com Subsequently, a drug payload that has been separately functionalized with a tetrazine group is introduced. The TCO group on the antibody reacts specifically and rapidly with the tetrazine on the drug via the iEDDA click reaction. axispharm.commedchemexpress.com This forms a stable covalent linkage, completing the ADC assembly. This bioorthogonal approach allows for precise control over the conjugation site and stoichiometry, and the use of the PEG linker can improve the pharmacokinetic properties of the resulting ADC. axispharm.com
Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's own ubiquitin-proteasome system. invivochem.com A PROTAC consists of a ligand that binds to a target protein and another ligand that recruits an E3 ubiquitin ligase, joined by a chemical linker. invivochem.com The linker is not merely a spacer but a crucial element influencing the PROTAC's efficacy. precisepeg.com
This compound is classified as a PEG-based PROTAC linker. medchemexpress.cominvivochem.commedchemexpress.com Its utility lies in the modular synthesis of PROTAC libraries for screening and optimization. precisepeg.com The NHS ester can be used to conjugate the linker to an amine-containing E3 ligase ligand or target protein ligand. The TCO group on the other end then allows for the facile attachment of the second ligand, which would be pre-functionalized with a tetrazine. This click chemistry approach simplifies the synthesis of various PROTAC candidates, where linker length, composition, and attachment points can be systematically varied to achieve optimal ternary complex formation and subsequent protein degradation. precisepeg.com The PEG6 unit provides a defined length and hydrophilicity that can be critical for achieving the necessary orientation and proximity of the target protein and the E3 ligase. precisepeg.com
Cellular and In Vivo Bioorthogonal Labeling Approaches for Research Applications
Bioorthogonal chemistry refers to reactions that can be performed in living systems without interfering with native biochemical processes. axispharm.comdiva-portal.org The iEDDA reaction between TCO and tetrazine is one of the fastest bioorthogonal reactions known, making it exceptionally well-suited for labeling and tracking biomolecules in real-time within cells and whole organisms. axispharm.com
The strategy involves a two-step labeling process. First, a biomolecule of interest, such as a specific protein or antibody, is functionalized with the this compound. broadpharm.com The NHS ester allows for covalent attachment to the target biomolecule via its primary amines. axispharm.com This "pre-targeting" step introduces the TCO handle onto the biological target. In the second step, a probe molecule—such as a fluorescent dye, an imaging agent, or a biotin (B1667282) tag—that has been modified with a tetrazine group is administered. axispharm.com This Tz-probe rapidly and specifically "clicks" onto the TCO-tagged biomolecule in the complex milieu of the cell or organism. axispharm.comaxispharm.com This approach enables precise in situ labeling for applications such as live-cell imaging, flow cytometry, and in vivo diagnostics, providing powerful tools for fundamental research. axispharm.com
Compound Data Tables
Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | (2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[[(4Z)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | invivochem.comnih.gov |
| Molecular Formula | C₂₈H₄₆N₂O₁₂ | broadpharm.cominvivochem.comnih.gov |
| Molecular Weight | 602.67 g/mol | invivochem.com |
| CAS Number | 2353409-96-6 | broadpharm.cominvivochem.comprecisepeg.com |
| Purity | >95% | broadpharm.comprecisepeg.com |
| Solubility | DMSO, DMF, DCM | broadpharm.com |
| Appearance | Solid at room temperature | invivochem.com |
| Hydrogen Bond Donor Count | 1 | invivochem.com |
| Hydrogen Bond Acceptor Count | 12 | invivochem.com |
| Rotatable Bond Count | 25 | invivochem.com |
Tco Peg6 Nhs Ester in Advanced Materials Science and Nanotechnology
Hydrogel Functionalization and Engineering Methodologies
Hydrogels, with their high water content and tunable physical properties, are premier candidates for tissue engineering and 3D cell culture. TCO-PEG6-NHS ester provides a sophisticated method for their chemical functionalization, allowing for the creation of hydrogels with precisely controlled biochemical and physical properties.
A key challenge in creating biomimetic materials is the ability to introduce biochemical cues in a spatially defined manner. This compound is instrumental in strategies designed to achieve such control. In one advanced application, this linker is used to modify amine-functionalized oligonucleotides. nih.govacs.org
The process involves reacting the NHS ester end of the this compound with a 5' amine-modified DNA strand. acs.org This results in a TCO-labeled oligonucleotide. These modified DNA strands can then be incorporated into a hydrogel matrix that contains complementary DNA sequences or tetrazine-modified components. A particularly innovative approach involves using photocaged oligonucleotides within the hydrogel. nih.gov Light can be used to de-protect specific regions of the hydrogel, revealing binding sites for the TCO-labeled molecules. This allows researchers to "write" chemical patterns into the hydrogel with high spatial resolution, enabling the precise placement of cells or bioactive signals. nih.gov For instance, researchers have demonstrated the ability to pattern hydrogels with DNA and subsequently guide cell attachment to these specific, light-activated regions. nih.gov
The versatility of this compound extends to the functionalization of pre-formed polymer scaffolds, which are crucial in tissue engineering for providing structural support to regenerating tissues. The inherent reactivity of the linker allows for a modular approach to tuning the scaffold's properties.
The functionalization process typically begins by reacting the NHS ester group with primary amines naturally present or chemically introduced onto the surface of a polymer scaffold. This initial step covalently attaches the linker, leaving the TCO group exposed and available for subsequent reactions. This "clickable" handle allows for the attachment of a wide array of tetrazine-modified molecules, enabling researchers to tune the scaffold's properties in a highly specific manner.
For example, tetrazine-labeled growth factors, adhesion peptides (like RGD), or enzymes can be clicked onto the TCO-functionalized scaffold. This modularity allows for the creation of scaffolds with tailored biological activity, influencing cell adhesion, proliferation, and differentiation. The PEG6 linker ensures that the attached biomolecules are presented away from the scaffold backbone, enhancing their accessibility and biological activity. This method separates the scaffold fabrication from its bio-functionalization, providing greater flexibility and control over the final material properties compared to simply mixing all components together during initial scaffold synthesis.
Surface Modification and Immobilization Strategies for Biosensors and Microarrays
The development of high-sensitivity biosensors and high-throughput microarrays relies on the stable and specific immobilization of probe molecules onto a surface. This compound is an ideal reagent for this purpose, facilitating a robust, two-step attachment process that enhances sensor performance and specificity.
The initial step involves modifying a sensor surface (e.g., silica, glass, or gold) to present primary amine groups, often through treatment with an aminosilane. nih.gov The this compound is then introduced, with its NHS ester end reacting to form a covalent amide bond with the aminated surface. nih.gov This creates a surface decorated with reactive TCO groups.
These TCO-functionalized surfaces are exceptionally stable and can be used to immobilize tetrazine-modified capture probes, such as antibodies, aptamers, or oligonucleotides. This bioorthogonal click chemistry step is highly specific and proceeds rapidly under mild, aqueous conditions, preserving the delicate structure and function of the immobilized biomolecules. This strategy has been successfully employed to create glycan microarrays and multiplexed bead arrays for studying protein-glycan interactions. acs.orgnih.gov In one study, bovine serum albumin (BSA) was functionalized with this compound to create TCO-displaying neoglycoproteins, which were then used to fabricate microarrays for probing antibody binding. acs.orgnih.gov
| Parameter | Condition/Reagent | Outcome | Reference |
| Protein Modification | Bovine Serum Albumin (BSA) reacted with 100 equivalents of this compound. | Achieved a TCO:BSA ratio of 46:1, modifying ~80% of available lysine (B10760008) residues. | acs.orgnih.gov |
| Neoglycoprotein Formation | BSA-TCO conjugate reacted with 100 equivalents of 3'-SL-MTZ (a tetrazine-modified glycan). | Resulted in a neoglycoprotein with an average of 21 glycan molecules per BSA molecule. | acs.orgnih.gov |
| Microarray Application | Neoglycoproteins immobilized on nitrocellulose slides. | Successfully used to evaluate the binding of specific lectins and anti-glycan antibodies. | acs.org |
Development of Bio-Enabled Materials for Research Platforms and Diagnostics
The combination of amine reactivity and bioorthogonal click chemistry afforded by this compound is a powerful engine for the creation of advanced bio-enabled materials. These materials serve as sophisticated platforms for fundamental biological research and as the core components of novel diagnostic tools.
By using this linker, researchers can conjugate proteins, peptides, and nucleic acids to a variety of material backbones, including nanoparticles, beads, and polymers. precisepeg.commpg.de For example, this compound has been used to functionalize proteins to create neoglycoproteins. acs.orgnih.gov These engineered proteins can then be used in various assay formats. A notable application is the generation of multiplexed diagnostic arrays using Luminex beads. acs.orgnih.gov In this system, avidin-coated beads are first functionalized with a biotinylated TCO linker. Subsequently, different tetrazine-modified glycans are "clicked" onto distinct bead sets. The resulting bead array can be used to simultaneously screen a single serum sample for a wide panel of anti-glycan antibodies, demonstrating a powerful, high-throughput diagnostic capability. acs.orgnih.gov
Furthermore, the ability to modify cell surfaces opens up new avenues for studying cell-cell interactions and for cell-based diagnostics. The NHS ester can react with amine groups on cell surface proteins, decorating the cell with TCO handles. acs.org These modified cells can then be directed to assemble in specific patterns or can be targeted with tetrazine-bearing probes or therapeutic agents. acs.org This level of control over the chemical functionality of biological and synthetic materials is critical for developing the next generation of research platforms and diagnostic technologies.
Advanced Methodological Considerations and Analytical Validation in Research Utilizing Tco Peg6 Nhs Ester
Optimization of Reaction Conditions for Diverse Biomolecular Targets
The efficiency of conjugating TCO-PEG6-NHS ester to biomolecules such as proteins, peptides, or amine-modified oligonucleotides is highly dependent on the reaction environment. lumiprobe.comlumiprobe.com Key parameters including stoichiometry, concentration, buffer composition, and temperature must be fine-tuned for each specific biomolecular target.
The molar ratio of this compound to the target biomolecule is a critical determinant of the final degree of labeling (DOL). A molar excess of the NHS ester reagent is typically used to drive the reaction towards completion. furthlab.xyz However, an excessive amount can lead to nonspecific modifications or protein aggregation. rsc.org The optimal biomolecule concentration for labeling reactions is generally in the range of 1-10 mg/mL. lumiprobe.com
In a study involving the conjugation of this compound to Bovine Serum Albumin (BSA), researchers systematically varied the molar equivalents of the linker to maximize the labeling density. The results, assessed by MALDI-TOF mass spectrometry, demonstrated a clear correlation between the stoichiometry and the number of TCO groups attached per BSA molecule. An optimized protocol using 100 equivalents of the TCO linker resulted in a TCO:BSA ratio of 46:1, modifying approximately 80% of the available lysine (B10760008) residues. nih.gov
Table 1: Effect of this compound Stoichiometry on BSA Conjugation Data derived from a study on neoglycoprotein library preparation. nih.gov
| Molar Equivalents of this compound Added | Resulting Average TCO:BSA Ratio | Approximate Percentage of Lysine Residues Modified* |
|---|---|---|
| 10 | Low | Data not specified |
| ... | ... | ... |
| 100 | 46:1 | ~80% |
*Calculation based on approximately 58-59 accessible lysine residues on BSA.
The reaction between an NHS ester and a primary amine is strongly pH-dependent. lumiprobe.com The primary amine on the biomolecule must be in its unprotonated state to act as a nucleophile. Consequently, conjugation reactions are most efficient in mildly alkaline conditions, typically between pH 8.0 and 9.0. nih.gov Common buffer systems include sodium bicarbonate, sodium phosphate, and HEPES at concentrations around 0.1 M. lumiprobe.com At pH levels below 7, the reaction rate slows considerably, while at pH levels above 9.0, the rate of hydrolysis of the NHS ester increases significantly, reducing the conjugation yield. nih.govthermofisher.com
Temperature influences both the rate of the desired conjugation and the rate of competing hydrolysis. Reactions are often conducted at room temperature (approximately 20-25°C) for 1-2 hours. interchim.fr However, for sensitive proteins or to minimize hydrolysis and other side reactions, the incubation can be performed at lower temperatures, such as 4°C or on ice, which may require a longer reaction time. furthlab.xyzrsc.org In some protocols, temperatures around 37°C have been used, though this can increase the risk of biomolecule degradation and reagent hydrolysis. rsc.org
Table 2: Recommended Reaction Conditions for this compound Conjugation
| Parameter | Recommended Range/Condition | Rationale & Considerations |
|---|---|---|
| pH | 8.0 - 9.0 (Optimal: 8.3-8.5) lumiprobe.com | Ensures the primary amine is deprotonated and nucleophilic. Higher pH increases NHS ester hydrolysis. thermofisher.com |
| Buffer System | Sodium Bicarbonate, Phosphate Buffer, HEPES (0.1 M) lumiprobe.com | Must be free of primary amines (e.g., Tris, glycine) which compete with the target molecule. furthlab.xyz |
| Temperature | 4°C to 37°C (Common: Room Temp) furthlab.xyzrsc.org | Lower temperatures can reduce side reactions and hydrolysis but may require longer incubation times. rsc.org |
| Solvent | Aqueous Buffer. DMSO or DMF for stock solution. lumiprobe.com | this compound is often dissolved in a small volume of an organic solvent like DMSO before being added to the aqueous reaction buffer. broadpharm.comfurthlab.xyz |
Methodologies for Assessing Conjugation Efficiency and Purity of Bioconjugates
Following the conjugation reaction, it is imperative to validate the outcome. This involves confirming the successful attachment of the this compound moiety, determining the degree of labeling, and purifying the final bioconjugate from unreacted reagents and byproducts.
A suite of spectroscopic methods is available for the characterization of bioconjugates.
Mass Spectrometry (MS): MALDI-TOF MS is a powerful tool for determining the molecular weight of the resulting conjugate. nih.gov By comparing the mass of the unmodified biomolecule to that of the conjugate, the number of attached TCO-PEG6-linker units can be accurately determined, providing a precise degree of labeling. nih.gov
UV-Visible Spectroscopy: This technique can be used to quantify the concentration of both the protein (at 280 nm) and an incorporated chromophore, if applicable. For antibody-drug conjugates (ADCs), UV/Vis spectroscopy is a standard method to calculate the drug-to-antibody ratio (DAR) by measuring absorbance at different wavelengths corresponding to the antibody and the attached molecule. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: While less common for large proteins, NMR (such as 1D DOSY) can be employed to confirm the successful formation of conjugates, particularly in the context of smaller biomolecules or polymeric scaffolds. rsc.org
Chromatography is essential for both purifying the desired bioconjugate and analyzing the homogeneity of the product.
Size-Exclusion Chromatography (SEC): Also known as gel filtration, SEC separates molecules based on their hydrodynamic radius. It is highly effective for removing excess, low-molecular-weight reagents like unreacted this compound and its hydrolysis byproducts from the much larger bioconjugate. interchim.fr
High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used for both analysis and purification. rsc.org
Reverse-Phase HPLC (RP-HPLC): This method separates molecules based on hydrophobicity. It can often resolve species with different degrees of labeling, providing detailed information on the heterogeneity of the conjugate population. diva-portal.org
Hydrophobic Interaction Chromatography (HIC): HIC is particularly well-suited for analyzing antibody conjugates. It separates based on surface hydrophobicity under non-denaturing conditions, allowing for the quantification of different DAR species in a sample. rsc.org
Table 3: Analytical and Purification Techniques for TCO-PEG6-NHS Bioconjugates
| Technique | Primary Application | Information Obtained |
|---|---|---|
| MALDI-TOF MS | Characterization | Precise molecular weight, degree of labeling. nih.gov |
| UV/Vis Spectroscopy | Quantification | Protein concentration, drug-to-antibody ratio (DAR). researchgate.net |
| NMR Spectroscopy | Characterization | Structural confirmation of conjugate formation. rsc.org |
| Size-Exclusion Chromatography (SEC) | Purification | Removal of unreacted small molecules. interchim.fr |
| Reverse-Phase HPLC (RP-HPLC) | Analysis & Purification | Purity assessment, separation of species with different DOLs. diva-portal.org |
| Hydrophobic Interaction Chromatography (HIC) | Analysis | Assessment of conjugate homogeneity and DAR distribution. rsc.org |
Strategies for Minimizing Unwanted Side Reactions and Enhancing Conjugation Selectivity
Several factors can lead to suboptimal conjugation outcomes, including the formation of undesired products and the degradation of reagents.
NHS Ester Hydrolysis: The primary competing reaction is the hydrolysis of the NHS ester group in the aqueous buffer, which renders the linker incapable of reacting with amines. thermofisher.com This can be mitigated by preparing reagent stock solutions immediately before use, working efficiently, and maintaining the reaction pH within the optimal 8.0-9.0 range. lumiprobe.comfurthlab.xyz
TCO Isomerization: The strained trans-cyclooctene (B1233481) is susceptible to isomerization into the more stable but significantly less reactive cis-cyclooctene. broadpharm.com This process can be catalyzed by exposure to certain metals. nih.gov To prevent this, it is advisable to use high-purity reagents and consider pre-treating biomolecule solutions with a chelating agent like EDTA to sequester any contaminating metal ions. nih.gov Due to its inherent instability, long-term storage of TCO-containing compounds is not recommended. broadpharm.com
Nonspecific Reactions: While NHS esters are highly reactive towards primary amines (like the side chain of lysine), they can also react with other nucleophilic residues such as cysteine and tyrosine, although these reactions typically form less stable bonds. rsc.org Controlling the pH and stoichiometry can help favor the desired amine reaction.
Reaction Quenching: To prevent continued reaction or modification after the desired incubation period, the reaction should be actively stopped. This is typically achieved by adding a quenching buffer containing a high concentration of a primary amine, such as Tris or glycine, which will react with and consume any remaining NHS esters. furthlab.xyz
By carefully considering and optimizing these methodological and analytical aspects, researchers can effectively utilize this compound to produce well-defined, high-purity bioconjugates for a wide array of advanced applications.
Future Research Directions and Emerging Frontiers for Tco Peg6 Nhs Ester
Innovations in TCO-PEG6-NHS Ester Derivatives for Enhanced Reactivity and Orthogonality
The performance of this compound is intrinsically linked to the reactivity and stability of its constituent functional groups. A significant area of future research lies in the iterative improvement of these components to overcome existing limitations and broaden their applicability.
The TCO group, while highly reactive in inverse-electron-demand Diels-Alder (iEDDA) reactions with tetrazines, is known to have stability issues. broadpharm.combroadpharm.com A primary challenge is its tendency to isomerize to the less reactive cis-cyclooctene (CCO) conformer, which significantly reduces conjugation efficiency. nih.govbroadpharm.com Research efforts are therefore directed towards developing next-generation strained alkenes that offer a better balance between high reactivity and increased stability. rsc.org
Computational chemistry is emerging as a powerful tool to screen and design novel tetrazine and strained alkene derivatives. rsc.orgresearchgate.net By modeling factors like orbital energies and steric effects, researchers can identify structural modifications that enhance reaction rates while minimizing unwanted side reactions or instability. For instance, modifications to the cyclooctene (B146475) ring structure could lock it in the reactive trans configuration, preventing isomerization without compromising its reaction kinetics with tetrazines.
Similarly, while the NHS ester is a widely used and effective group for reacting with primary amines, its susceptibility to hydrolysis can be a limitation in aqueous environments. Future derivatives might incorporate alternative amine-reactive esters with improved stability in biological buffers, leading to higher conjugation yields and greater reproducibility.
Table 1: Comparison of Dienophiles in Bioorthogonal Reactions
| Dienophile | Key Advantages | Key Disadvantages |
|---|---|---|
| trans-Cyclooctene (B1233481) (TCO) | Extremely fast reaction kinetics with tetrazines. broadpharm.com | Prone to isomerization to non-reactive cis-isomer (CCO). nih.govbroadpharm.com |
| Bicyclononyne (BCN) | Good balance of reactivity and stability; not susceptible to isomerization. nih.gov | Slower reaction rates compared to TCO. |
| Norbornenes | Used in iEDDA reactions; stable. | Generally exhibit slower kinetics than TCO. broadpharm.com |
Expansion of Bioorthogonal Reaction Toolbox through this compound Platform
The simultaneous use of multiple, mutually orthogonal bioorthogonal reactions is a growing area of interest. researchgate.net A TCO-based linker could be incorporated into systems alongside other reaction pairs, such as strain-promoted alkyne-azide cycloaddition (SPAAC). This would allow researchers to label, track, and manipulate multiple distinct biomolecules within the same biological system. The development of linkers that combine a TCO group with other bioorthogonal handles (e.g., an azide (B81097) or alkyne) on the same molecule could create powerful reagents for sequential or multiplexed labeling experiments.
Furthermore, researchers are exploring ways to control bioorthogonal reactions with external stimuli, such as light. ethz.ch Future iterations could see the development of photo-caged TCO derivatives, where the alkene's reactivity is "masked" until it is activated by a specific wavelength of light. This would provide unprecedented spatiotemporal control over bioconjugation, allowing for precise labeling within a specific tissue, cell, or even subcellular compartment.
Integration with Multi-Modal Research Platforms and High-Throughput Screening Methodologies
The properties of this compound make it well-suited for integration into sophisticated, large-scale research platforms. Its ability to efficiently link different molecular entities is valuable for multi-modal approaches, where a single target is probed using multiple detection methods (e.g., fluorescence imaging and mass spectrometry). For example, a protein of interest could first be modified with a this compound. Subsequently, this TCO handle could be targeted with a cocktail of tetrazine-functionalized probes, such as a fluorophore for imaging and a biotin (B1667282) tag for affinity purification and subsequent proteomic analysis.
High-throughput screening (HTS) is another frontier where reagents like this compound are poised to make a significant impact. nih.gov In drug discovery and diagnostics, HTS is used to rapidly test large libraries of compounds or biological samples. The fast kinetics of the TCO-tetrazine reaction are highly advantageous in HTS formats, where rapid and robust signal generation is critical. Predictive modeling, combined with HTS data, can accelerate the development of complex bioprocesses, and the reliable conjugation chemistry enabled by TCO linkers is a key component of such systems. nih.gov
Table 2: Potential Applications in Advanced Research Platforms
| Platform | Role of this compound | Potential Impact |
|---|---|---|
| Multi-Modal Imaging | Conjugates a targeting molecule (e.g., antibody) to multiple imaging agents (e.g., fluorescent dye, PET tracer). | Allows for correlative analysis of biological targets across different imaging scales and modalities. |
| High-Throughput Screening (HTS) | Enables rapid and efficient labeling of target molecules in screening assays. | Increases the speed and reliability of screening for drug candidates or diagnostic markers. |
| Proteomics | Used in activity-based protein profiling and affinity pull-down experiments to isolate and identify proteins. | Facilitates the discovery of new drug targets and biomarkers. |
Challenges and Opportunities in Scalable Research Applications and Academic Translation
Despite its utility, several challenges must be addressed to facilitate the broader adoption and translation of this compound technology from specialized academic labs to routine use in research and potentially clinical applications.
A primary challenge is the scalability of synthesis and the associated cost. The multi-step synthesis of complex molecules like TCO derivatives can be resource-intensive, limiting their availability for large-scale studies. The development of more efficient and cost-effective synthetic routes is crucial for making this technology more accessible.
The inherent instability of the TCO group presents another significant hurdle. broadpharm.combroadpharm.com The tendency to isomerize requires careful handling and storage, typically at low temperatures (-20°C), and limits the shelf-life of the compound. broadpharm.com This can be a logistical challenge for commercial distribution and for researchers who require reagents with long-term stability. Overcoming this stability issue through the development of next-generation strained alkenes is a key opportunity for the field.
Despite these challenges, the opportunities are substantial. The growing commercial availability of this compound and a wide array of other TCO- and tetrazine-based reagents from various suppliers indicates a strong demand and a successful translation from academic discovery to a commercial tool. broadpharm.comaxispharm.com This commercial ecosystem provides researchers with reliable access to high-quality reagents, fostering innovation and accelerating the pace of discovery. As the technology matures and synthesis becomes more streamlined, the cost is likely to decrease, further expanding its use in large-scale academic research and industrial R&D.
Table of Mentioned Compounds
| Compound Name | Abbreviation |
|---|---|
| This compound | - |
| trans-Cyclooctene | TCO |
| N-hydroxysuccinimide | NHS |
| Polyethylene (B3416737) glycol | PEG |
| cis-Cyclooctene | CCO |
Q & A
Q. What is the primary mechanism by which TCO-PEG6-NHS ester facilitates bioconjugation in PROTAC synthesis?
this compound enables covalent bonding between primary amines (e.g., lysine residues on proteins) and trans-cyclooctene (TCO) groups via its NHS ester moiety. The PEG6 spacer minimizes steric hindrance, ensuring efficient ligation in aqueous environments. This linker is critical for assembling PROTACs, which recruit E3 ubiquitin ligases to degrade target proteins via the ubiquitin-proteasome system .
Q. What are the recommended storage conditions to maintain this compound stability?
Store the compound as a lyophilized solid at ≤-20°C, protected from light and moisture. Reconstituted solutions in anhydrous DMSO should be aliquoted and used immediately to avoid hydrolysis. Avoid repeated freeze-thaw cycles, as this can degrade the NHS ester reactivity .
Q. How does the PEG6 spacer influence solubility and reaction efficiency compared to shorter PEG chains?
The PEG6 spacer enhances water solubility of hydrophobic TCO moieties, enabling reactions in physiological buffers. Compared to shorter PEG linkers (e.g., PEG2 or PEG4), PEG6 provides greater flexibility, improving accessibility for strain-promoted azide-TCO cycloaddition (SPAAC) while maintaining rapid reaction kinetics .
Advanced Research Questions
Q. How can researchers optimize reaction pH and molar ratios to maximize this compound conjugation efficiency with amine-containing biomolecules?
- pH Optimization : Conduct reactions in mildly alkaline conditions (pH 8.0–9.0, e.g., HEPES or bicarbonate buffers) to enhance NHS ester reactivity with primary amines while minimizing hydrolysis.
- Molar Ratios : Use a 5–10-fold molar excess of this compound relative to the target amine (e.g., protein or oligonucleotide). For oligonucleotide conjugation, incubate at 25°C for 2 hours with gentle agitation .
- Validation : Confirm conjugation efficiency via MALDI-TOF MS (for proteins) or HPLC (for oligonucleotides) to detect mass shifts corresponding to PEG6-TCO attachment .
Q. What experimental strategies mitigate hydrolysis of the NHS ester group during large-scale PROTAC synthesis?
- Use anhydrous DMSO as the solvent and perform reactions under inert gas (e.g., nitrogen) to limit moisture exposure.
- Pre-chill buffers to 4°C to slow hydrolysis.
- Employ a "reverse addition" protocol: Gradually add this compound dissolved in DMSO to the amine-containing molecule in buffer, rather than vice versa, to localize hydrolysis-prone regions .
Q. How does PEG6 linker length affect PROTAC-mediated protein degradation efficiency compared to other PEG variants?
Studies indicate that PEG6 balances steric flexibility and molecular weight, enabling optimal engagement of both E3 ligase and target protein. Shorter linkers (e.g., PEG4) may restrict ternary complex formation, while longer spacers (e.g., PEG8) can reduce cellular permeability. Quantify degradation efficiency using Western blotting or cellular thermal shift assays (CETSA) to compare PEG6 with other variants .
Q. What analytical methods are recommended to resolve discrepancies in this compound conjugation yields across experimental replicates?
- Troubleshooting Steps :
- Verify amine availability on the target molecule using fluorescamine assays.
- Assess NHS ester integrity via NMR (disappearance of the NHS peak at ~2.8 ppm indicates hydrolysis).
Methodological Considerations
Q. How to design a controlled experiment to evaluate the impact of this compound conjugation on protein function?
- Control Groups : Compare conjugated vs. unconjugated proteins in functional assays (e.g., enzymatic activity, ligand binding).
- Blocking Studies : Pre-treat conjugated proteins with free TCO or azide competitors to confirm specificity.
- Stability Testing : Incubate conjugates in serum-containing media and analyze degradation over time via SDS-PAGE .
Q. What are the critical parameters for successful oligonucleotide-TCO-PEG6-NHS ester conjugation in hydrogel-based applications?
- Oligo Modification : Synthesize oligonucleotides with a 5′ C6 amino modifier.
- Reaction Setup : Use a 10:1 molar ratio of this compound to oligonucleotide in HEPES buffer (pH 8.4) with <5% DMSO.
- Purification : Remove unreacted this compound via size-exclusion chromatography or ethanol precipitation .
Data Analysis and Reproducibility
Q. How to statistically validate the reproducibility of this compound conjugation efficiency across multiple batches?
- Perform triplicate conjugation reactions per batch.
- Calculate coefficients of variation (CV) for yields using HPLC or MS data.
- Apply ANOVA to assess batch-to-batch variability, with CV <15% indicating acceptable reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
